molecular formula C10H12I2 B3241736 1-Tert-butyl-3,5-diiodobenzene CAS No. 148209-54-5

1-Tert-butyl-3,5-diiodobenzene

Cat. No.: B3241736
CAS No.: 148209-54-5
M. Wt: 386.01 g/mol
InChI Key: QNWDPUVVJSFQSP-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,5-diiodobenzene is an organic compound with the molecular formula C10H12I2. It is a derivative of benzene, where two iodine atoms are substituted at the 3rd and 5th positions, and a tert-butyl group is substituted at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

1-Tert-butyl-3,5-diiodobenzene is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: In the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 1-Tert-butyl-3,5-diiodobenzene indicates that it may be hazardous . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3,5-diiodobenzene can be synthesized through a multi-step process involving the iodination of tert-butylbenzene. The typical synthetic route includes:

    Nitration: Tert-butylbenzene is first nitrated to form 1-tert-butyl-3,5-dinitrobenzene.

    Reduction: The nitro groups are then reduced to amino groups, resulting in 1-tert-butyl-3,5-diaminobenzene.

    Diazotization and Iodination: The amino groups are diazotized and subsequently replaced with iodine atoms through a Sandmeyer reaction, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3,5-diiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.

    Reduction Reactions: The iodine atoms can be reduced to form 1-tert-butyl-3,5-dihydroxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products include 1-tert-butyl-3,5-dimethoxybenzene or 1-tert-butyl-3,5-diaminobenzene.

    Coupling Reactions: Biaryl compounds with various substituents.

    Reduction Reactions: 1-tert-butyl-3,5-dihydroxybenzene.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3,5-diiodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of biaryl products.

Comparison with Similar Compounds

  • 1-tert-butyl-3,5-dimethoxybenzene
  • 1-tert-butyl-3,5-diaminobenzene
  • 1-tert-butyl-3,5-dihydroxybenzene

Uniqueness: 1-Tert-butyl-3,5-diiodobenzene is unique due to the presence of two iodine atoms, which makes it highly reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical processes.

Properties

IUPAC Name

1-tert-butyl-3,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWDPUVVJSFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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